Home > Products > Screening Compounds P107483 > Dopamine D3 receptor antagonist-2
Dopamine D3 receptor antagonist-2 -

Dopamine D3 receptor antagonist-2

Catalog Number: EVT-14902160
CAS Number:
Molecular Formula: C23H27Cl2N3O3
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dopamine D3 receptor antagonist-2 is a compound that targets the dopamine D3 receptor, a member of the dopamine receptor family involved in various neurological processes. This compound is significant in pharmacological research due to its potential therapeutic applications in treating conditions such as schizophrenia, addiction, and Parkinson's disease.

Source

Dopamine D3 receptor antagonist-2 is derived from a series of synthesized compounds aimed at modulating dopamine receptor activity. Research has shown that various derivatives exhibit differing affinities and selectivities for the D2 and D3 receptors, indicating the complexity and specificity of receptor interactions in the central nervous system.

Classification

Dopamine D3 receptor antagonist-2 falls under the classification of small molecule antagonists targeting G protein-coupled receptors (GPCRs), specifically within the D2-like receptor family. This classification is crucial for understanding its mechanism of action and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of dopamine D3 receptor antagonist-2 typically involves multi-step organic synthesis techniques. For instance, one method includes the O-alkylation of established dopamine receptor ligands, such as eticlopride, with various protective groups like 2-nitrobenzyl bromide. This process allows for the creation of caged ligands that can be activated under specific conditions, enhancing their utility in biological studies .

Technical Details

The synthetic route often begins with a precursor compound that undergoes several transformations, including alkylation and deprotection steps. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the purity and identity of the synthesized compounds.

Molecular Structure Analysis

Structure

Dopamine D3 receptor antagonist-2 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the dopamine receptors. The structural formula typically includes aromatic rings and amine functionalities that are critical for binding affinity.

Data

Structural data can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule. For example, certain synthesized derivatives have exhibited distinct binding conformations when docked into the D3 receptor model .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing dopamine D3 receptor antagonist-2 include nucleophilic substitutions and coupling reactions that lead to the formation of key structural components. For instance, reactions involving acylaminobutylpiperazines have been explored to enhance selectivity towards dopamine receptors .

Technical Details

Reactions are typically performed under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial variables that can significantly affect the outcome.

Mechanism of Action

Process

Dopamine D3 receptor antagonist-2 acts by selectively binding to the D3 receptor subtype, inhibiting its activity. This antagonistic action leads to a decrease in downstream signaling pathways associated with dopamine neurotransmission, which can be beneficial in conditions characterized by excessive dopaminergic activity .

Data

Binding affinity studies often reveal that compounds like dopamine D3 receptor antagonist-2 exhibit high selectivity for the D3 receptor over other subtypes (such as D2), which is essential for minimizing side effects associated with broader dopamine modulation .

Physical and Chemical Properties Analysis

Physical Properties

Dopamine D3 receptor antagonist-2 typically exhibits properties such as solubility in organic solvents and stability under physiological conditions. The melting point and boiling point can vary based on structural modifications made during synthesis.

Chemical Properties

Chemical properties include reactivity towards electrophiles and nucleophiles, which are essential for further derivatization or functionalization. The compound's stability in various pH environments is also a critical factor in determining its suitability for biological applications .

Applications

Scientific Uses

Dopamine D3 receptor antagonist-2 has potential applications in pharmacological research aimed at understanding dopaminergic signaling pathways. Its use in animal models can help elucidate the role of D3 receptors in neurological disorders. Additionally, it may serve as a lead compound for developing new therapeutics targeting psychiatric disorders characterized by dysregulated dopaminergic transmission .

Neurobiological Significance of Dopamine D3 Receptors in Central Nervous System Disorders

Role of D3 Receptor Dysregulation in Addiction Pathophysiology

Dopamine D3 receptors (D3Rs) exhibit preferential expression within limbic regions, including the nucleus accumbens (NAc), ventral pallidum, and substantia nigra. This distribution positions them as critical modulators of reward processing and addictive behaviors. Preclinical studies demonstrate that chronic exposure to addictive substances (e.g., alcohol, cocaine) upregulates D3R expression. In alcohol use disorder (AUD), voluntary consumption increases D3R density in rodent models, while pharmacological D3R antagonism (e.g., SB-277011-A) reduces alcohol self-administration and reinstatement of alcohol-seeking behavior by 40–60% [1] [8].

Human positron emission tomography (PET) studies using the D3-preferring radioligand [11C]-(+)-PHNO reveal nuanced dysregulation patterns. AUD subjects in early abstinence (6.59 ± 4.14 days) exhibit 12.3–16.1% lower [11C]-(+)-PHNO binding in the sensorimotor striatum and substantia nigra compared to healthy controls. Crucially, lower binding in the substantia nigra (reflecting D3R availability) correlates with heightened alcohol demand (r = 0.66, p = 0.008), indicating that D3R downregulation may amplify motivation for alcohol intake [8].

Table 1: D3 Receptor Dysregulation in Substance Use Disorders

SubstancePreclinical ChangeHuman PET FindingsBehavioral Consequence of D3 Antagonism
Alcohol↑ D3R expression in NAc↓ Binding in SN/SMST (early abstinence)↓ Self-administration, ↓ reinstatement
Cocaine↑ D3R in limbic areas↑ Post-mortem D3R in NAc (overdose cases)↓ Drug-seeking
Nicotine↑ D3R expression↑ Dopamine at D3 sites (tobacco smokers)↓ Cue-induced craving (GSK598,809)

D3 Receptor-Mediated Modulation of Mesolimbic Dopaminergic Pathways

D3Rs modulate mesolimbic dopamine pathways through both pre- and postsynaptic mechanisms. Unlike D2 receptors (D2Rs), which are widely distributed in motor striatal regions, D3Rs localize to "limbic-specific" nodes governing motivation and emotional processing. Their high affinity for dopamine (420-fold greater than D2Rs) enables detection of subtle dopamine fluctuations [1] [9].

Key mechanisms include:

  • Autoreceptor Function: Presynaptic D3Rs on dopaminergic neurons in the ventral tegmental area (VTA) inhibit dopamine synthesis and release. Antagonism disinhibits VTA neurons, enhancing dopamine transmission in target regions like the NAc [9].
  • Heteromeric Complexes: D3Rs form heteromers with D1 receptors (D1Rs) in the striatum. Chronic L-DOPA administration in Parkinson’s disease induces D1R-D3R heteromerization, which aberrantly enhances cAMP/PKA signaling and underlies dyskinesia. D3R antagonists disrupt this pathological coupling [10].
  • Synaptic Plasticity: D3R activation engages ERK and Akt/mTORC1 pathways, promoting dendritic spine remodeling. Antagonists like PG01037 reverse drug-induced structural plasticity in the NAc, blunting conditioned responses to drug cues [5] [7].

Implications for Schizophrenia: Targeting D3 Receptors to Mitigate Cognitive and Negative Symptoms

D3Rs are implicated in schizophrenia pathophysiology via their limbic-cortical connectivity. Postmortem studies show elevated D3R density in the accumbens and amygdala of schizophrenia patients, while genetic studies link DRD3 polymorphisms (e.g., Ser9Gly) to symptom severity [3] [6].

D3R antagonists demonstrate distinct advantages over D2R antagonists:

  • Cognitive Enhancement: D3R blockade enhances prefrontal cortical dopamine tone without impairing D1R-mediated cognition. Agents like cariprazine (D3-preferring partial agonist) improve working memory in rodent models by 25–30% compared to D2-selective antipsychotics [6] [9].
  • Negative Symptom Efficacy: D3Rs regulate motivation circuits. In a double-blind trial, cariprazine (3–6 mg/day) reduced negative symptoms by 22% versus placebo (p < 0.01) by modulating ventral striatal function [6].
  • Motor Side Effect Profile: D3R antagonists lack extrapyramidal symptoms due to minimal D2R occupancy in motor striatum. PET studies confirm <30% D2R occupancy with D3-selective agents versus >60% with haloperidol [6] [10].

Table 2: Clinical Classification of Antipsychotics by Dopamine Receptor Binding

Receptor TargetExemplary AgentsKi (nM) D3R/D2R RatioClinical Advantages
D2-preferringHaloperidol, Risperidone>100Standard positive symptom control
D3-preferringCariprazine, Blonanserin0.2–0.7Improved negative symptoms, cognition
D1/D2-balancedClozapine, Olanzapine1.5–3.0Treatment-resistant cases

Properties

Product Name

Dopamine D3 receptor antagonist-2

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C23H27Cl2N3O3

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C23H27Cl2N3O3/c24-17-6-5-7-18(22(17)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-30-19-8-1-2-9-20(19)31-21/h1-2,5-9,21H,3-4,10-16H2,(H,26,29)

InChI Key

HGPMCCPTWHWDBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2COC3=CC=CC=C3O2)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.